Choline methyl ether iodide
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Overview
Description
Choline methyl ether iodide is a quaternary ammonium compound derived from choline. Choline itself is a vital nutrient that plays a crucial role in various physiological processes, including the synthesis of cell membrane phospholipids and the neurotransmitter acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of choline methyl ether iodide typically involves the reaction of choline with methyl iodide. This process can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows: [ \text{Choline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Choline methyl ether iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Various substituted choline derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound.
Scientific Research Applications
Choline methyl ether iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic applications, including its role in liver function and neurological health.
Industry: Utilized in the production of various industrial chemicals and as an additive in certain formulations
Mechanism of Action
The mechanism of action of choline methyl ether iodide involves its role as a methyl donor and its participation in the synthesis of phospholipids and acetylcholine. The compound interacts with various molecular targets, including enzymes involved in methylation reactions and neurotransmitter synthesis pathways .
Comparison with Similar Compounds
Choline Chloride: Another quaternary ammonium compound with similar applications but different chemical properties.
Betaine: A derivative of choline that serves as a methyl donor in various biological processes.
Acetylcholine: A neurotransmitter synthesized from choline, with distinct physiological functions.
Uniqueness: Choline methyl ether iodide is unique due to its specific chemical structure and reactivity, which make it suitable for certain applications that other choline derivatives may not be able to fulfill .
Properties
CAS No. |
4238-50-0 |
---|---|
Molecular Formula |
C6H16INO |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2-methoxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16NO.HI/c1-7(2,3)5-6-8-4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MZQMJDMSBIOZRX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC.[I-] |
Origin of Product |
United States |
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